molecular formula C15H9Cl2NO2S2 B4621865 5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4621865
M. Wt: 370.3 g/mol
InChI Key: KWTODJALOUXWAQ-NTUHNPAUSA-N
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Description

The compound of interest is a thiazolidinone derivative, which is part of a broader class of compounds recognized for their versatile biological activities and chemical properties. Thiazolidinones have attracted significant attention in medicinal chemistry due to their potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis Analysis

Thiazolidinone derivatives, including our compound of interest, are synthesized through various chemical reactions that typically involve the condensation of different functional groups. For instance, Chandrappa et al. (2009) demonstrated the synthesis of thiazolidinone derivatives with furan moieties, showing potent anticancer activity in human leukemia cell lines. Their synthesis method relies on variations in the functional group at the C-terminal of the thiazolidinone, highlighting the compound's structural diversity and potential for biological activity modulation (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their biological activity. X-ray diffraction and NMR spectroscopy are commonly used techniques for confirming these structures. For example, the study by Güiza et al. (2020) on a related thiazolidinone compound provided detailed X-ray diffraction data, contributing to understanding the compound's crystallographic characteristics (Güiza et al., 2020).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in various chemical reactions, reflecting their reactive chemical properties. Kandeel and Youssef (2001) explored the reactions of thiazolidine derivatives with nitrile oxides, demonstrating the compound's versatility in chemical transformations and potential for creating novel derivatives with enhanced biological activities (Kandeel & Youssef, 2001).

Scientific Research Applications

Anticancer Applications

Thiazolidinone derivatives have been synthesized and evaluated for their cytotoxicity against human leukemia cells. The presence of the furan moiety and variations in the thiazolidinone structure, particularly the electron-donating groups, have shown to play a significant role in their anticancer properties. Some derivatives exhibited moderate to strong antiproliferative activities in a dose-dependent manner, highlighting the potential of these compounds in cancer therapy (Chandrappa et al., 2009; Chandrappa et al., 2010).

Antimicrobial and Anti-Helicobacter Pylori Activities

Novel thioxothiazolidin-4-one derivatives have also been synthesized and tested for their antimicrobial activities. These compounds, characterized by their thioxothiazolidinone core and various substituents, including furan rings, exhibited promising activity against a range of bacterial and fungal strains. This suggests their potential use as antimicrobial agents in medical treatments (B'Bhatt & Sharma, 2017).

Electrochemical Applications

The electrochemical properties of related compounds have been explored for potential applications in sensing and detection. Studies have focused on the redox behavior and the capacity of these compounds to interact with heavy metal ions, indicating their potential use in environmental monitoring and remediation (Stefaniu et al., 2018).

Sensitization-Based Solar Cells

Organic compounds with similar structural motifs have been utilized as redox couples in sensitization-based solar cells. Their non-absorbing nature and favorable redox potential make them suitable for use in dye-sensitized and quantum-dot sensitized solar cells, providing a more sustainable and cost-effective alternative to conventional materials (Rahman et al., 2018).

properties

IUPAC Name

(5E)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S2/c1-18-14(19)13(22-15(18)21)7-11-2-3-12(20-11)8-4-9(16)6-10(17)5-8/h2-7H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTODJALOUXWAQ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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